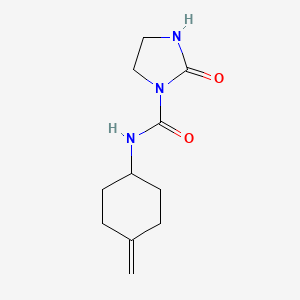
N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide, commonly known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its hallucinogenic effects. However, it has also gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
The synthesis and chemistry of imidazotetrazine derivatives, which are closely related to the chemical structure of interest, have shown broad-spectrum antitumor activity. These compounds exhibit curative activity against L-1210 and P388 leukemia, suggesting a potential pathway for prodrug modifications to improve therapeutic efficacy (Stevens et al., 1984).
Catalytic Reactions
In the realm of catalytic reactions, the aminocarbonylation of iodoalkenes and iodobenzene using amino acid esters has been studied. This process yields 2-oxo-carboxamide type derivatives through double CO insertion, showcasing the compound's role in facilitating complex organic syntheses (Müller et al., 2005).
Synthesis of Derivatives
Research into the synthesis of imidazolidine derivatives further demonstrates the compound's versatility. These studies highlight methods for obtaining antitumor drugs like temozolomide, indicating the compound's significance in medicinal chemistry and drug development (Wang & Stevens, 1996).
Structural Analysis
The crystal structure analysis of related compounds, such as derivatives of the antitumor agent mitozolomide, provides insights into their molecular interactions and stability. Such studies contribute to the understanding of how modifications in the molecular structure impact biological activity and drug design (Lowe & Schwalbe, 1995).
Other Applications
Additionally, research has explored the synthesis and evaluation of phenytoin derivatives for anticonvulsant activities, indicating a broader application of imidazolidine derivatives in treating neurological disorders (Deodhar et al., 2009).
Eigenschaften
IUPAC Name |
N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-2-4-9(5-3-8)13-11(16)14-7-6-12-10(14)15/h9H,1-7H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKHGGLXUCTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2561660.png)

![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)

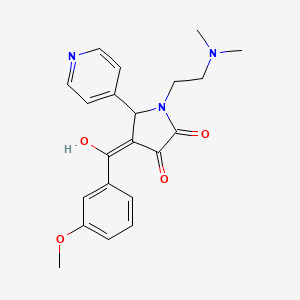
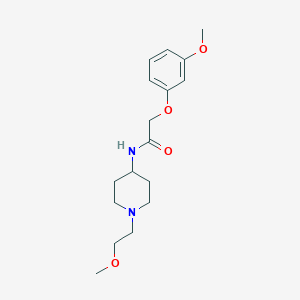
![Ethyl (5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2561668.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)
![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)
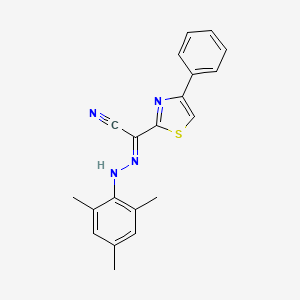
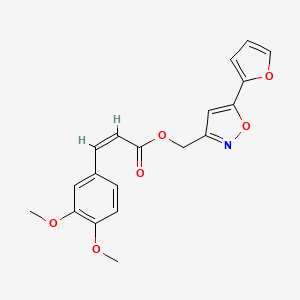

![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde](/img/structure/B2561682.png)